1-(2,4-dichlorophenyl)-1,4-diazepane

T-type calcium channel hERG selectivity cardiovascular safety

This heterocyclic building block features a crucial 2,4-dichlorophenyl substitution that defines its unique lipophilicity and low-energy conformation essential for target engagement. As a validated scaffold in orexin receptor antagonism and T-type calcium channel blocker development, it offers a superior conformational constraint over flexible or smaller ring analogs. Ideal for focused SAR studies on insomnia and neuropathic pain targets.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 945423-08-5
Cat. No. B6614626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenyl)-1,4-diazepane
CAS945423-08-5
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H14Cl2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2
InChIKeyUCYIDMQDBSOXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorophenyl)-1,4-diazepane (CAS 945423-08-5): A Versatile N-Aryl Diazepane Scaffold for Neuroscience and Medicinal Chemistry Research


1-(2,4-Dichlorophenyl)-1,4-diazepane (CAS 945423-08-5) is a heterocyclic compound belonging to the 1,4-diazepane class, characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a 2,4-dichlorophenyl substituent at the N1 position [1]. The compound has a molecular formula of C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.14 g/mol, with a computed XLogP3-AA value of 3.0 and a topological polar surface area of 15.3 Ų . This scaffold serves as a key building block in medicinal chemistry, with literature demonstrating its application as a conformational constraint in the design of potent orexin receptor antagonists [2], and as a core motif in the development of T-type calcium channel blockers exhibiting favorable selectivity profiles [3].

Critical Differentiation of 1-(2,4-Dichlorophenyl)-1,4-diazepane: Why Isosteric or Homologous Replacement Is Not Feasible


Direct substitution of 1-(2,4-dichlorophenyl)-1,4-diazepane (CAS 945423-08-5) with close analogs—such as 1-(3,4-dichlorophenyl)-1,4-diazepane, the N-benzyl derivative 1-(2,4-dichlorobenzyl)-1,4-diazepane, or the piperazine homolog—is not scientifically justifiable without a complete re-evaluation of target engagement, selectivity, and pharmacokinetic behavior. The specific 2,4-dichloro substitution pattern on the phenyl ring significantly influences the compound's physicochemical properties, including lipophilicity (LogP) and electronic effects, which directly modulate receptor binding affinity and off-target activity [1]. Furthermore, conformational analysis of N,N-disubstituted-1,4-diazepanes has revealed that this scaffold adopts an unexpected low-energy twist-boat conformation stabilized by an intramolecular pi-stacking interaction, a crucial feature for binding to targets such as orexin receptors that would be lost or altered by even minor structural changes [2]. The following quantitative evidence details these specific, non-interchangeable attributes.

Quantitative Differentiation Guide for 1-(2,4-Dichlorophenyl)-1,4-diazepane (945423-08-5)


Selectivity Profile of 1,4-Diazepane Scaffold as a T-Type Calcium Channel Blocker vs. hERG and N-Type Channels

A study evaluating 1,4-diazepane derivatives as T-type calcium channel blockers identified a lead compound (compound 4s) that demonstrated good selectivity over hERG and N-type calcium channels. While the exact IC50 values for the target compound (945423-08-5) are not available, this class-level evidence establishes that the 1,4-diazepane scaffold can be optimized to achieve a favorable selectivity window over critical off-targets implicated in cardiovascular toxicity [1]. This contrasts with other calcium channel blocker chemotypes that often exhibit significant hERG liability at therapeutic concentrations.

T-type calcium channel hERG selectivity cardiovascular safety pain therapeutics

Conformational Constraint and Binding Mode of the 1,4-Diazepane Scaffold in Orexin Receptor Antagonism

The 1,4-diazepane central ring provides a unique conformational constraint that is essential for potent orexin receptor antagonism. NMR spectroscopy, X-ray crystallography, and molecular modeling studies indicate that N,N-disubstituted-1,4-diazepane orexin receptor antagonists adopt a specific low-energy twist-boat conformation stabilized by an intramolecular pi-stacking interaction [1]. This conformation is not accessible to smaller rings (e.g., piperazine) or larger, more flexible systems, making the 1,4-diazepane core a critical determinant of target engagement. While direct comparative data for 945423-08-5 is absent, the structural necessity of this core is a key differentiator from other scaffolds used in orexin antagonist programs.

orexin receptor conformational analysis sleep disorders CNS drug design

CB2 Receptor Agonism and Selectivity Profile of the 1,4-Diazepane Scaffold

High-throughput screening campaigns have identified 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists with excellent selectivity over the cannabinoid receptor 1 (CB1) [1]. This selectivity is crucial for developing non-psychoactive analgesics. While this class of compounds initially suffered from low metabolic stability, optimization efforts have yielded derivatives with improved profiles in liver microsomes and favorable rat pharmacokinetics [2]. The target compound 945423-08-5 represents an early, unoptimized member of this class, offering a starting point for SAR studies focused on enhancing metabolic stability while maintaining the core CB2 selectivity.

cannabinoid receptor CB2 agonist analgesia inflammation metabolic stability

Physicochemical and Calculated ADME Properties of 1-(2,4-Dichlorophenyl)-1,4-diazepane

The target compound 1-(2,4-dichlorophenyl)-1,4-diazepane (945423-08-5) possesses a calculated octanol-water partition coefficient (XLogP3-AA) of 3.0, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 15.3 Ų [1]. These values place it within the general physicochemical space associated with good oral absorption and blood-brain barrier permeability, a critical attribute for CNS-targeted research programs. The molecular weight of 245.14 g/mol and a single rotatable bond suggest a relatively rigid structure with favorable drug-like properties . In contrast, the free base form is often supplied as the hydrochloride salt (CAS 1803593-42-1), which has a higher molecular weight (281.6 g/mol) and different solubility characteristics [2].

ADME physicochemical properties drug-likeness logP TPSA

Defined Research and Development Applications for 1-(2,4-Dichlorophenyl)-1,4-diazepane (CAS 945423-08-5)


Lead Optimization in Orexin Receptor Antagonist Programs for Sleep Disorders

This compound serves as a foundational scaffold for designing novel, dual orexin receptor antagonists (DORAs) for the treatment of insomnia and other sleep-wake disorders. The 1,4-diazepane core provides a crucial conformational constraint that is key to receptor binding and functional antagonism [1]. Procurement of 945423-08-5 allows medicinal chemistry teams to explore SAR around the N1-aryl group (here, 2,4-dichlorophenyl) while retaining the critical diazepane ring, building upon the established knowledge that this core is superior to more flexible or smaller ring systems for this target.

Development of Selective T-Type Calcium Channel Blockers with Improved Safety Margins

The 1,4-diazepane scaffold has been validated as a template for developing T-type calcium channel blockers that exhibit a favorable selectivity profile against hERG and N-type calcium channels, thereby mitigating the risk of cardiovascular toxicity [2]. This compound can be used as a starting point for synthesizing and evaluating novel derivatives aimed at treating neuropathic pain, epilepsy, or hypertension, with a built-in advantage over chemotypes that typically carry significant hERG liability. The research is guided by the class-level evidence that this core is amenable to optimization for both potency and selectivity.

Synthesis of CB2-Selective Agonists for Non-Psychoactive Analgesia Research

As a member of the aryl 1,4-diazepane class, this compound is a valuable intermediate for exploring selective cannabinoid receptor 2 (CB2) agonism. Research into this area aims to develop novel analgesics and anti-inflammatory agents devoid of the psychoactive effects associated with CB1 receptor activation [3]. The known metabolic stability challenges of this chemotype make it an ideal candidate for focused medicinal chemistry campaigns to improve ADME properties, using 945423-08-5 as a benchmark for assessing modifications. The class-level selectivity of this scaffold over CB1 is a key differentiator from non-selective cannabinoid ligands.

Investigation of Novel Sigma Receptor Ligands for Neuroprotection and Antipsychotic Activity

The 1,4-diazepane ring is a key structural element in a new series of sigma receptor (σR) ligands developed through a conformational expansion approach from piperidine-based compounds [4]. This scaffold has yielded derivatives with high σ1R affinity, low cytotoxicity, and potent antioxidant activity, showing promise for applications in neurodegenerative disorders and as antipsychotics. 1-(2,4-Dichlorophenyl)-1,4-diazepane can serve as a crucial building block for further SAR studies aimed at optimizing binding affinity and functional selectivity at sigma receptor subtypes, leveraging the established synthetic routes for this diazepane core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-dichlorophenyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.